Evans blue
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Overview
Description
Molecular Structure Analysis
Evans Blue has a complex molecular structure with a chemical formula of C34H24N6Na4O14S4 . It has an absorbance peak at 608 nm .Chemical Reactions Analysis
This compound has been reported to produce in vitro neuroprotective effects against iodoacetic acid (IAA)-induced hypoxia neuronal death in HT22 cells . It has also been used to study the permeability of the blood-brain barrier .Physical and Chemical Properties Analysis
This compound is a dark-brown powder with a molecular weight of 960.82 . It has high water solubility and slow excretion . It has an absorbance peak at 608 nm .Scientific Research Applications
Quantifying Blood-Retinal Barrier Breakdown : EB can replace the isotope-dilution method for measuring blood-retinal barrier breakdown, offering a safe, simple, and economical alternative (Xu, Qaum, & Adamis, 2001).
Biomedical Applications : EB is used in biomedicine for estimating blood volume, vascular permeability, detecting lymph nodes, and localizing tumor lesions. Its derivatives, labeled with PET isotopes, serve as theranostics with improved half-life and reduced release, also showing potential in necrosis-avid research (Yao, Xue, Yu, Ni, & Chen, 2018).
Blood-Brain Barrier Pathophysiology : EB's binding properties to albumin make it an ideal tracer for studying blood-brain barrier disturbances, helping to understand protein binding and elimination rates in the brain (Wolman et al., 2004).
Vascular Interface Responses : EB tags serum albumin to detect altered fluxes of serum proteins across the vascular interface, aiding in studying histological and chemical responses to mechanical stress in blood vessels (Fry, 1969).
Myofibre Damage Detection : EB is used to study cellular membrane permeability and identify damaged skeletal myofibres in muscular dystrophy models. It provides a sensitive detection method for myofibre permeability and sublethal damage (Hamer, McGeachie, Davies, & Grounds, 2002).
Testing Vascular Permeability : In vivo assays with EB help assess vascular permeability under physiological and pathological conditions, providing insights into endothelial function and tissue-specific vascular responses (Radu & Chernoff, 2013).
Mapping Lymph Node Sequences : EB, combined with radioactive signals, can map lymphatic drainage patterns and identify sentinel lymph nodes in animal models, offering clinical application potential (Tsopelas et al., 2006).
Evaluating Vascular Permeability in Tissues : EB's fluorescent properties allow for sensitive quantification and morphological evaluation of vascular permeability at both macroscopic and microscopic levels in tissues like the rat trachea (Saria & Lundberg, 1983).
Mechanism of Action
Target of Action
Evans blue is a type of azo dye that exhibits a strong affinity for binding to serum albumin in the blood. It is unable to pass through the normal blood-brain barrier (BBB) . When the BBB is compromised, albumin-bound this compound can enter the central nervous system (CNS) .
Mode of Action
This compound has been found to have a dual antiviral effect against hepatitis B virus (HBV) infection. Specifically, it targets two host factors:
BK channel: this compound also interferes with virus capsid assembly by targeting the BK channel. By doing so, it disrupts the formation of HBV capsids .
Biochemical Pathways
The affected pathways include the interaction between this compound and NTCP, as well as the disruption of cytosolic calcium ion concentration. These interactions collectively lead to the inhibition of HBV binding and capsid assembly .
Pharmacokinetics
This compound has an IC50 (half-maximal inhibitory concentration) of approximately 2 μM against HBV infection in Huh7D hNTCP cells . Notably, it exhibits no apparent toxicity at concentrations up to 1000 μM . In primary human hepatocytes, the IC50 is around 5 μM .
Result of Action
The molecular and cellular effects of this compound’s action involve blocking HBV attachment to host cells and disrupting capsid assembly. By achieving these dual effects, it inhibits the infection of nucleos(t)ide analog drug-resistant HBV strains .
Safety and Hazards
Future Directions
Evans Blue has potential therapeutic uses in treating conditions like ischemic stroke . It has been suggested that this compound might be further developed as a pathologically activated therapeutic drug against ischemic stroke . It may also contribute to designing approaches for the management of diseases/disorders associated with blood-brain barrier breakdown .
Biochemical Analysis
Biochemical Properties
Evans Blue interacts with several biomolecules, primarily serum albumin . It binds to serum albumin in the bloodstream, and under normal physiological conditions, it remains within the blood vessels . This binding interaction is critical for its role in estimating plasma volume and studying vascular permeability .
Cellular Effects
This compound has been shown to have neuroprotective effects against iodoacetic acid (IAA)-induced hypoxia neuronal death in HT22 cells . It can prevent IAA-induced increase of P2X purinoreceptor 4 (P2X4R) mRNA and protein expression . This suggests that this compound can influence cell function and impact cellular processes such as gene expression and cell signaling pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the ATP binding site of P2X4R . It acts as a negative allosteric modulator of the AMPA and kainate receptors and as an inhibitor of vesicular glutamate transporters . It also acts on P2 receptors . These interactions suggest that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, after injection into the circulation, no steady state is observed due to delayed mixing and progressive leakage of the dye out of the vascular space . This suggests that this compound’s stability, degradation, and long-term effects on cellular function may vary in in vitro or in vivo studies .
Transport and Distribution
This compound is transported and distributed within cells and tissues primarily through its binding to serum albumin . When the blood-brain barrier is compromised, albumin-bound this compound can enter the central nervous system .
Subcellular Localization
The subcellular localization of this compound is primarily extracellular due to its binding to serum albumin in the bloodstream . When the blood-brain barrier is compromised, this compound can enter the central nervous system, suggesting potential intracellular localization under certain conditions .
Properties
CAS No. |
314-13-6 |
---|---|
Molecular Formula |
C34H28N6NaO14S4 |
Molecular Weight |
895.9 g/mol |
IUPAC Name |
tetrasodium;4-amino-6-[[4-[4-[(8-amino-1-hydroxy-5,7-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-1,3-disulfonate |
InChI |
InChI=1S/C34H28N6O14S4.Na/c1-15-11-17(3-7-21(15)37-39-23-9-5-19-25(55(43,44)45)13-27(57(49,50)51)31(35)29(19)33(23)41)18-4-8-22(16(2)12-18)38-40-24-10-6-20-26(56(46,47)48)14-28(58(52,53)54)32(36)30(20)34(24)42;/h3-14,41-42H,35-36H2,1-2H3,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54); |
InChI Key |
REYNRYZNOAPLTH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NN=C3C=CC4=C(C3=O)C(=C(C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])N)C)NN=C5C=CC6=C(C5=O)C(=C(C=C6S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C3)C(=CC(=C4N)S(=O)(=O)O)S(=O)(=O)O)O)C)N=NC5=C(C6=C(C=C5)C(=CC(=C6N)S(=O)(=O)O)S(=O)(=O)O)O.[Na] |
314-13-6 | |
physical_description |
Direct blue 53 appears as blue crystals with a greenish-bronze luster or a black powder. (NTP, 1992) |
Pictograms |
Health Hazard |
solubility |
10 to 50 mg/mL at 76.6° F (NTP, 1992) |
Synonyms |
Azovan Blue Blue, Azovan Blue, Evan's Blue, Evans C.I. 23860 C.I. Direct Blue 53 Evan Blue Evan's Blue Evans Blue |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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